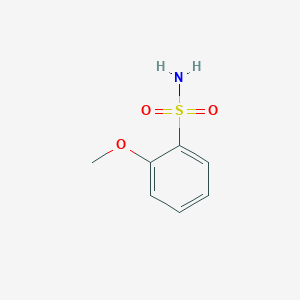

2-Methoxybenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQNYQGIPARLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406267 | |

| Record name | 2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52960-57-3 | |

| Record name | 2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Biological Activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Context

It is imperative to establish at the outset that (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is predominantly recognized and utilized as a key chiral intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin.[1][2] An exhaustive review of the scientific literature reveals a conspicuous absence of direct experimental studies characterizing its intrinsic biological activity. Therefore, this guide is formulated as a theoretical exploration of its potential pharmacology, grounded in principles of medicinal chemistry, structure-activity relationships (SAR), and the known biological profiles of its structural analogues and parent compound. The hypotheses presented herein are intended to serve as a roadmap for future investigation.

Molecular Profile and Physicochemical Properties

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, hereafter referred to as "the compound," is a benzenesulfonamide derivative with a distinct stereochemical configuration. Its structure is foundational to the (R)-enantiomer of Tamsulosin, which is the therapeutically active form.[3]

| Property | Value | Source |

| IUPAC Name | 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide | [4] |

| CAS Number | 112101-81-2 | [4] |

| Molecular Formula | C₁₀H₁₆N₂O₃S | [4] |

| Molecular Weight | 244.31 g/mol | [4] |

| Chirality | (R)-enantiomer | [4] |

Primary Inferred Biological Target: The Alpha-1 Adrenergic Receptor

The most logical starting point for investigating the biological activity of this compound is its structural relationship to Tamsulosin. Tamsulosin is a potent and selective antagonist of α1A and α1D adrenergic receptors, which are prevalent in the smooth muscle of the prostate and bladder neck.[5][6] This antagonism leads to muscle relaxation, improving urinary flow in patients with benign prostatic hyperplasia (BPH).[3]

Structural-Activity Relationship (SAR) Analysis for α1-Adrenergic Antagonism

The classical pharmacophore for α1-adrenergic antagonists includes several key features, many of which are present in the structure of the compound.

-

Aromatic Ring: The 2-methoxybenzenesulfonamide portion of the molecule serves as the primary aromatic feature. This ring system is crucial for π-π stacking and hydrophobic interactions within the receptor binding pocket.

-

Basic Amine Center: The primary amine of the aminopropyl side chain is a critical feature. At physiological pH, this group will be protonated, forming a cationic center that can engage in an ionic bond with an anionic residue (typically an aspartate) in the receptor. This interaction is a hallmark of many aminergic G-protein coupled receptor (GPCR) ligands.[7]

-

Spatial Arrangement: The ethylamine side chain separates the aromatic ring from the basic amine by two carbons, a common structural motif in phenylethylamine-based receptor ligands.[7]

The key structural difference between the compound and Tamsulosin is the absence of the bulky N-substituted side chain present in Tamsulosin (the 2-(2-ethoxyphenoxy)ethyl group). This side chain in Tamsulosin is critical for conferring high affinity and, most importantly, selectivity for the α1A and α1D subtypes over the α1B subtype (predominant in blood vessels).[3][5]

Hypothesis: Based on this SAR analysis, it is plausible that (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide possesses some affinity for α1-adrenergic receptors. However, due to the lack of the extended N-substituent, it would be expected to exhibit significantly lower potency and subtype selectivity compared to Tamsulosin. Its activity, if any, would likely be that of a weak, non-selective α1-adrenergic antagonist or partial agonist.

Caption: Inferred binding model at the α1-adrenergic receptor.

Proposed Experimental Workflow for a1-Adrenergic Activity

To validate the hypothesized interaction with α1-adrenergic receptors, a tiered experimental approach is recommended.

Tier 1: In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for the three α1-adrenergic receptor subtypes (α1A, α1B, α1D).

-

Methodology:

-

Source: Use cell membranes from HEK293 or CHO cells stably transfected with human recombinant α1A, α1B, and α1D receptors.

-

Radioligand: Employ a high-affinity, subtype-selective radioligand, such as [³H]-Prazosin (non-selective) or a more specific radiolabeled antagonist.

-

Procedure: a. Incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of the test compound. b. Allow the reaction to reach equilibrium. c. Separate bound from free radioligand via rapid filtration through glass fiber filters. d. Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Perform non-linear regression analysis of the competition binding data to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Tier 2: In Vitro Functional Assays

-

Objective: To characterize the functional activity of the compound (antagonist, partial agonist, or full agonist) at each α1 subtype.

-

Methodology (for Gq-coupled α1 receptors):

-

Assay Principle: α1-adrenergic receptors are coupled to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).

-

Procedure: a. Load transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). b. To test for antagonist activity, pre-incubate the cells with the compound for a defined period. c. Stimulate the cells with a known α1 agonist (e.g., phenylephrine or A-61603). d. Measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: A rightward shift in the agonist dose-response curve in the presence of the compound, without a reduction in the maximal response, indicates competitive antagonism. A Schild analysis can be performed to determine the pA₂ value, a measure of antagonist potency.

-

Caption: Tiered workflow for α1-adrenergic receptor profiling.

Other Potential Biological Activities of the Benzenesulfonamide Moiety

The benzenesulfonamide core is a well-established pharmacophore present in a wide array of clinically used drugs, suggesting other potential, though less probable, biological activities for the compound.[8][9]

Carbonic Anhydrase Inhibition

Many benzenesulfonamide-containing drugs are known inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of CO₂.[8]

-

Structural Considerations: The unsubstituted sulfonamide group (-SO₂NH₂) is a key zinc-binding group essential for CA inhibition. The compound possesses this feature.

-

Potential Implications: Inhibition of various CA isoforms is associated with diuretic, anti-glaucoma, and anti-cancer effects.

-

Likelihood: While structurally possible, potent CA inhibition often requires specific substitution patterns on the aromatic ring to optimize binding within the enzyme's active site. Without direct testing, this remains a speculative activity.

Serotonin (5-HT) Receptor Interaction

Certain sulfonamide derivatives have been shown to interact with various serotonin (5-HT) receptors.

-

Structural Considerations: The aminopropyl side chain attached to an aromatic system bears a resemblance to the tryptamine scaffold of serotonin. This structural analogy could potentially lead to interactions with 5-HT receptors.

-

Potential Implications: Depending on the receptor subtype and the nature of the interaction (agonist vs. antagonist), effects could range from modulation of mood and cognition to gastrointestinal motility.

-

Likelihood: This is a highly speculative area. The specific substitution pattern of the compound does not align perfectly with known high-affinity 5-HT receptor ligands. However, off-target screening would be necessary to rule out any such interactions.

Antibacterial Activity

The sulfonamide class of drugs originated with the discovery of their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase in bacteria.[9]

-

Structural Considerations: Antibacterial sulfonamides typically require a para-amino group on the benzene ring, which is absent in the compound.

-

Likelihood: Due to the lack of the critical p-aminobenzenesulfonamide structure, significant antibacterial activity is considered highly unlikely.

Summary and Future Directions

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chiral building block whose biological activity has not been directly investigated. Based on a robust structure-activity relationship analysis, its most plausible biological target is the α1-adrenergic receptor family, where it may act as a weak, non-selective antagonist. The absence of the N-substituent found in Tamsulosin makes high potency or subtype selectivity improbable.

Other potential activities, such as carbonic anhydrase inhibition or serotonin receptor modulation, are theoretically possible due to the presence of the benzenesulfonamide core and an aminopropyl side chain, respectively, but are considered less likely.

Recommendations for Future Research:

-

Primary Screening: The compound should be subjected to a broad GPCR screening panel, with a particular focus on all aminergic receptors (adrenergic, dopaminergic, serotonergic).

-

Focused a1-Adrenergic Characterization: If any affinity for α1-adrenergic receptors is detected, the full experimental workflow outlined in Section 2.2 should be executed to determine its affinity, functional activity, and subtype selectivity.

-

Enzyme Inhibition Profiling: Screening against a panel of human carbonic anhydrase isoforms would definitively confirm or refute this potential off-target activity.

This theoretical guide provides a foundational framework for initiating the pharmacological investigation of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, transforming it from a simple chemical intermediate into a characterized molecular entity.

References

- 1. scbt.com [scbt.com]

- 2. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]

- 3. Tamsulosin - Wikipedia [en.wikipedia.org]

- 4. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. benchchem.com [benchchem.com]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 2-Methoxybenzenesulfonamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides an in-depth technical overview of the synthesis, characterization, and potential applications of a specific subclass: 2-methoxybenzenesulfonamide derivatives. We will explore the fundamental synthetic pathways, from the preparation of the key sulfonyl chloride intermediate to its subsequent derivatization. Furthermore, this document details a comprehensive, self-validating analytical workflow for structural confirmation and purity assessment, leveraging modern spectroscopic and crystallographic techniques. The causality behind experimental choices is emphasized throughout, offering field-proven insights for researchers engaged in the discovery and development of novel sulfonamide-based compounds.

Introduction: The Significance of the Sulfonamide Scaffold

Since the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent, the sulfonamide moiety (-S(=O)₂-N<) has been a cornerstone of drug discovery.[1] Its utility stems from its ability to act as a stable, non-hydrolyzable isostere for amides and carboxylic acids, its capacity to engage in crucial hydrogen bonding interactions with biological targets, and its favorable physicochemical properties that can enhance water solubility and bioavailability.[2] Sulfonamide derivatives have demonstrated a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6]

The this compound core, in particular, offers a unique substitution pattern that can influence molecular conformation and interaction with target proteins. The strategic placement of the methoxy group can impact lipophilicity, metabolic stability, and receptor binding orientation. A notable example highlighting the importance of this scaffold is its presence as a key intermediate in the synthesis of Tamsulosin, an α1-adrenoceptor antagonist used to treat benign prostatic hyperplasia.[7][8] This guide provides the core chemical knowledge required to synthesize and validate novel derivatives based on this promising framework.

Core Synthesis Strategy

The most prevalent and reliable method for synthesizing this compound derivatives involves a two-step process: the formation of a reactive sulfonyl chloride intermediate followed by its reaction with a suitable amine.[2][9][10]

Step 1: Synthesis of the Precursor, 2-Methoxybenzenesulfonyl Chloride

The foundational precursor for this class of compounds is 2-methoxybenzenesulfonyl chloride. It is typically prepared via the electrophilic chlorosulfonation of anisole (methoxybenzene).

The Underlying Chemistry: The reaction involves treating anisole with an excess of chlorosulfonic acid (ClSO₃H). The methoxy group (-OCH₃) is an ortho-, para-directing activator for electrophilic aromatic substitution. Consequently, the reaction yields a mixture of 2-methoxybenzenesulfonyl chloride (ortho-product) and 4-methoxybenzenesulfonyl chloride (para-product).[11][12]

Causality of Experimental Conditions:

-

Low Temperature Control (0-5 °C): The reaction is highly exothermic. Maintaining a low temperature during the dropwise addition of anisole to chlorosulfonic acid is critical to prevent uncontrolled side reactions and charring.[11]

-

Reagent Stoichiometry: Using a molar excess of chlorosulfonic acid ensures the complete conversion of anisole.

-

Isolation and Purification: The para-isomer is typically the major product and often crystallizes out of solution more readily.[11][12] Isolating the desired ortho-isomer requires careful purification, often involving column chromatography or fractional crystallization, which is a critical consideration for any synthetic campaign.

The overall synthetic workflow is visualized below.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - World Scientific News [worldscientificnews.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 8. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Guide to the Spectroscopic Characterization of 2-Methoxybenzenesulfonamide

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data for 2-Methoxybenzenesulfonamide (CAS No: 5465-35-0), a key chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes not only the interpretation of raw data but also the underlying principles and experimental considerations necessary for unequivocal structural confirmation. By integrating data from multiple authoritative sources, this paper serves as a comprehensive reference for the analytical characterization of this compound.

Introduction: The Need for Rigorous Characterization

This compound is a sulfonamide derivative with significant utility in organic synthesis and medicinal chemistry. Its structural integrity is paramount for the successful outcome of subsequent reactions and for ensuring the purity and safety of target pharmaceutical compounds. Spectroscopic analysis is the cornerstone of modern chemical characterization, providing a detailed fingerprint of a molecule's structure. This guide offers a multi-faceted analytical perspective, combining ¹H NMR, ¹³C NMR, IR, and MS to build a cohesive and validated structural profile of this compound.

Molecular Structure and Spectroscopic Predictions

Before delving into the experimental data, a preliminary analysis of the molecule's structure allows us to predict the key features we expect to observe in each spectrum. The structure contains several key functional groups: a methoxy group (-OCH₃), a sulfonamide group (-SO₂NH₂), and a 1,2-disubstituted (ortho) aromatic ring.

-

NMR: We anticipate signals for the methoxy protons, four distinct aromatic protons, and the exchangeable amide protons. The ¹³C NMR should reveal seven unique carbon signals.

-

IR: We expect to see characteristic absorption bands for N-H stretching (sulfonamide), S=O stretching, C-O stretching (ether), and aromatic C-H and C=C bonds.

-

MS: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (187.21 g/mol ) and predictable fragmentation patterns.

Diagram of this compound Structure with Numbering for NMR Assignments

A 2D representation of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous as it prevents the exchangeable NH₂ protons from being obscured by a residual water signal.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) as an internal standard.

Data Interpretation and Spectral Assignment

| Signal (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-6 | ~7.85 | dd | J = 7.9, 1.7 | Aromatic Proton |

| H-4 | ~7.60 | ddd | J = 8.4, 7.4, 1.8 | Aromatic Proton |

| H-5 | ~7.25 | d | J = 8.4 | Aromatic Proton |

| H-3 | ~7.10 | t | J = 7.6 | Aromatic Proton |

| NH₂ | ~7.3 (broad s) | s (broad) | N/A | Sulfonamide Protons |

| OCH₃ | ~3.90 | s | N/A | Methoxy Protons |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from multiple sources.

Expert Insights:

-

The broad singlet for the NH₂ protons is characteristic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this peak is typically well-resolved.

-

The aromatic region shows a complex splitting pattern due to the ortho-disubstitution. H-6 is a doublet of doublets due to coupling with H-5 (ortho) and H-4 (meta). H-4 is a doublet of doublet of doublets due to coupling with H-3, H-5 (ortho), and H-6 (meta).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR

-

Methodology: The protocol is similar to ¹H NMR, but requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is standard.

Data Interpretation and Spectral Assignment

| Signal (Carbon) | Chemical Shift (δ, ppm) | Assignment |

| C2 | ~155.8 | C-O (Aromatic) |

| C1 | ~129.2 | C-S (Aromatic) |

| C4 | ~133.5 | C-H (Aromatic) |

| C6 | ~131.0 | C-H (Aromatic) |

| C5 | ~120.8 | C-H (Aromatic) |

| C3 | ~112.5 | C-H (Aromatic) |

| C7 (OCH₃) | ~56.2 | Methoxy Carbon |

Note: Chemical shifts are approximate. Data is synthesized from multiple sources including the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Acquisition: Collect a background spectrum of the empty accessory. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

Data Interpretation of Key Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3350-3250 | Medium, Sharp | N-H Symmetric & Asymmetric Stretch | Primary Sulfonamide (-NH₂) |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2950-2850 | Medium-Weak | C-H Stretch | Methoxy (-OCH₃) |

| 1350-1310 | Strong | S=O Asymmetric Stretch | Sulfonamide (-SO₂-) |

| 1170-1150 | Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂-) |

| 1280-1240 | Strong | C-O Asymmetric Stretch | Aryl Ether |

| ~1020 | Medium | C-O Symmetric Stretch | Aryl Ether |

Data is consistent with typical values for these functional groups and sourced from databases like the NIST Chemistry WebBook.[6][7]

Expert Insights:

-

The two distinct bands for the N-H stretch are characteristic of a primary sulfonamide.

-

The strong absorptions for the S=O stretches are highly reliable indicators of the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid. The sample is heated under vacuum to induce vaporization.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Interpretation and Fragmentation Analysis

| m/z | Relative Intensity | Assignment |

| 187 | Moderate | [M]⁺ (Molecular Ion) |

| 107 | High | [M - SO₂NH₂]⁺ (Loss of sulfonamide radical) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Proposed Fragmentation Pathway The primary fragmentation involves the cleavage of the C-S bond, leading to the loss of the SO₂NH₂ group and formation of a stable methoxyphenyl cation.

Fragmentation Pathway Diagram

Key fragmentation of the molecular ion in EI-MS.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

By combining the data from these orthogonal techniques, a definitive structural confirmation is achieved:

-

MS establishes the correct molecular weight of 187 g/mol .

-

IR confirms the presence of the key sulfonamide (-SO₂NH₂), methoxy (-OCH₃), and aromatic functional groups.

-

¹³C NMR shows the expected seven unique carbon environments.

-

¹H NMR provides the final, detailed picture, confirming the 1,2-disubstitution pattern on the aromatic ring and the presence of all proton types in the correct ratios and electronic environments.

The collective data from NMR, IR, and MS provides an unambiguous and robust characterization of this compound, ensuring its identity and purity for research and development applications.

References

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. NIST Chemistry WebBook [webbook.nist.gov]

- 8. m.youtube.com [m.youtube.com]

Physical and chemical properties of 2-Methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the vast landscape of chemical synthesis, 2-Methoxybenzenesulfonamide presents itself as a molecule of significant interest, particularly for professionals engaged in drug discovery and development. Its unique structural features, combining a methoxy group and a sulfonamide moiety on a benzene ring, offer a versatile platform for the design and synthesis of novel therapeutic agents. This guide, compiled with the practicing scientist in mind, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its properties and the practical considerations for its use in a laboratory setting. By integrating foundational chemical principles with actionable experimental insights, this document serves as a comprehensive resource for harnessing the full potential of this compound.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding its handling, storage, and use in synthetic protocols.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 52960-57-3 | [1][2] |

| Molecular Formula | C₇H₉NO₃S | [2] |

| Molecular Weight | 187.22 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 170 °C | [1] |

| Purity | ≥95% | [2] |

| SMILES | COC1=CC=CC=C1S(=O)(=O)N | [2] |

The sulfonamide group, with its acidic proton on the nitrogen, and the electron-donating methoxy group are the primary drivers of the molecule's chemical personality. The interplay between these two functional groups governs its reactivity and solubility.

Solubility Profile: While quantitative solubility data in a wide range of solvents is not extensively documented, a qualitative assessment can be made based on the molecule's structure. This compound is expected to exhibit limited solubility in non-polar solvents and moderate solubility in polar organic solvents. Its solubility in aqueous solutions is anticipated to be pH-dependent, increasing in basic conditions due to the deprotonation of the sulfonamide nitrogen.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its utilization as a building block in more complex molecular architectures. While various methods can be envisioned, a common and practical approach involves the reaction of 2-methoxybenzenesulfonyl chloride with an ammonia source.

Illustrative Synthesis Workflow

Caption: General synthesis route to this compound.

Step-by-Step Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound can be adapted from established procedures for sulfonamide formation.[4] The following is a representative, self-validating protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a dropping funnel is charged with a solution of 2-methoxybenzenesulfonyl chloride in a suitable inert solvent (e.g., dichloromethane).[5][6][7]

-

Ammonolysis: The vessel is cooled in an ice bath, and an aqueous solution of ammonia is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition. The reaction is exothermic, and careful control of the addition rate is crucial to prevent side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Reactivity Profile

The reactivity of this compound is characterized by the chemical behavior of its key functional groups:

-

Sulfonamide Moiety: The acidic proton on the nitrogen atom can be abstracted by a base, rendering the nitrogen nucleophilic. This allows for N-alkylation or N-acylation reactions, providing a convenient handle for further molecular elaboration.[3]

-

Aromatic Ring: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for the introduction of additional substituents onto the benzene ring, further diversifying the molecular scaffold.[3]

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the sulfonamide group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methoxy group protons will present as a sharp singlet around 3.9 ppm. The two protons on the sulfonamide nitrogen will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the methoxy group appearing at a higher field due to its electron-donating effect. The methoxy carbon will have a characteristic signal around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary sulfonamide N-H bonds.

-

S=O Stretching: Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.

-

C-O Stretching: A strong band in the 1250-1200 cm⁻¹ region is indicative of the aryl ether C-O bond.

-

Aromatic C-H and C=C Stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at m/z 188.0376. A characteristic fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 124.[8][9][10]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is classified as causing skin and eye irritation.[11]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]

-

Spill and Disposal: In case of a spill, avoid generating dust and collect the material using appropriate methods. Dispose of the chemical waste in accordance with local, state, and federal regulations.[13]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules with potential biological activity. The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs.[3]

Role as a Synthetic Intermediate

This compound serves as a key precursor for the synthesis of various substituted sulfonamides. By leveraging the reactivity of both the sulfonamide nitrogen and the aromatic ring, a diverse library of compounds can be generated. For instance, it is a crucial intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[11][15]

Caption: Role of this compound in drug discovery.

The ability to readily modify the structure of this compound makes it an attractive starting point for medicinal chemists aiming to optimize the pharmacological properties of a lead compound. The methoxy group can influence the compound's metabolic stability and pharmacokinetic profile, while the sulfonamide group can participate in crucial hydrogen bonding interactions with biological targets.[3]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it a reliable building block for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors. A thorough understanding of the principles outlined herein will undoubtedly facilitate the rational design and development of novel molecules with desired functional properties.

References

- 1. CAS 52960-57-3 | 8669-1-01 | MDL MFCD06496492 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. H34455.03 [thermofisher.com]

- 6. a2bchem.com [a2bchem.com]

- 7. 2-Methoxybenzenesulfonyl chloride, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 15. manchesterorganics.com [manchesterorganics.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methoxybenzenesulfonamide Analogs

This guide provides a comprehensive exploration of the therapeutic targets of 2-methoxybenzenesulfonamide analogs, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for target validation, and offer insights into the causality behind experimental choices, adhering to the principles of scientific integrity and expertise.

Introduction: The Therapeutic Promise of this compound Analogs

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a class of compounds with diverse and potent biological activities. These analogs have emerged as promising candidates for therapeutic intervention in a range of diseases, most notably in oncology. Their mechanisms of action are multifaceted, extending beyond simple enzyme inhibition to include novel modalities such as targeted protein degradation. This guide will illuminate the key therapeutic targets identified for this class of molecules, with a primary focus on the RNA-binding protein RBM39, and further exploration into their roles as inhibitors of carbonic anhydrases and receptor tyrosine kinases.

Part 1: RBM39 - A Prime Target for Molecular Glue Degradation

A pivotal breakthrough in understanding the anticancer effects of certain sulfonamide analogs, including the this compound derivative tasisulam, has been the discovery of their function as "molecular glue" degraders. These compounds facilitate the targeted degradation of the RNA-binding motif protein 39 (RBM39).

Mechanism of Action: The CRL4-DCAF15 E3 Ligase Complex

Aryl sulfonamides, including tasisulam and indisulam, induce the degradation of RBM39 by recruiting it to the CUL4-DCAF15 E3 ubiquitin ligase complex.[1][2][3][4] The sulfonamide acts as a molecular adhesive, creating a novel protein-protein interaction between DCAF15, the substrate receptor of the E3 ligase, and RBM39.[5] This ternary complex formation leads to the polyubiquitination of RBM39, marking it for subsequent degradation by the proteasome.[2][3] The degradation of RBM39, a key splicing factor, results in widespread alterations in pre-mRNA splicing, ultimately leading to cancer cell death.[1][2]

The downstream consequences of RBM39 degradation are profound and contribute to the antitumor activity of these compounds:

-

Aberrant Splicing of Critical Transcripts: The loss of RBM39 function leads to intron retention and exon skipping in numerous genes, including those involved in cell cycle progression and DNA damage repair.[1][5][6]

-

Mitotic Catastrophe: Tasisulam has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and apoptosis.[7][8][9] This is, in part, attributed to the aberrant splicing of mitotic kinesins.[5]

-

Induction of Apoptosis: The disruption of normal splicing patterns and cell cycle progression triggers the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase activation.[7][8][9]

Signaling Pathway: RBM39 Degradation

Caption: RBM39 degradation pathway initiated by this compound analogs.

Experimental Validation: Western Blot for RBM39 Degradation

A fundamental method to confirm the on-target activity of these analogs is to quantify the degradation of RBM39 in cancer cells following treatment.

Protocol: Western Blot Analysis of RBM39

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., neuroblastoma cell line SH-SY5Y) in appropriate media.[10]

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the this compound analog (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 6, 16, 24 hours).[10][11]

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for RBM39 (e.g., rabbit anti-RBM39) overnight at 4°C.[10][12][13]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal loading, probe the same membrane for a loading control protein, such as GAPDH or β-actin.

-

Quantify the band intensities using densitometry software and normalize the RBM39 signal to the loading control.

-

| Parameter | Condition | Rationale |

| Cell Line | Cancer cell line with known sensitivity | To observe a significant degradation effect. |

| Drug Concentration | Dose-response curve | To determine the concentration-dependent effect on RBM39 degradation. |

| Treatment Time | Time-course experiment | To identify the optimal time for maximal RBM39 degradation. |

| Primary Antibody | Validated anti-RBM39 antibody | To ensure specific detection of the target protein. |

| Loading Control | GAPDH, β-actin, or Vinculin | To normalize for variations in protein loading.[10] |

Part 2: Carbonic Anhydrases - Classic Targets for Sulfonamides

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[14][15] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

Mechanism of Action: Zinc Binding and Active Site Occlusion

Sulfonamides inhibit CAs by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzymatic reaction. Given the prevalence of this interaction, it is highly probable that this compound analogs can be designed to target specific CA isoforms.

Experimental Validation: Carbonic Anhydrase Inhibition Assay

A colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate is a common method to screen for and characterize CA inhibitors.[16]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.[16]

-

CA Enzyme Stock Solution: 1 mg/mL of human or bovine carbonic anhydrase in cold Assay Buffer.[16]

-

CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) in cold Assay Buffer immediately before use.[16]

-

Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh).[16]

-

Inhibitor Solutions: Prepare serial dilutions of the this compound analogs and a known CA inhibitor (e.g., acetazolamide) as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 158 µL of Assay Buffer to the appropriate wells.

-

Add 2 µL of the inhibitor working solution or vehicle (DMSO) to the wells.

-

Add 20 µL of the CA Working Solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.[16]

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes using a microplate reader.[16]

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for carbonic anhydrase inhibition assay.

Part 3: Receptor Tyrosine Kinases - Modulators of Cell Signaling

The benzenesulfonamide scaffold has been identified in inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways involved in cell growth, proliferation, and survival.[17][18] Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive therapeutic targets.

Potential Targets: TrkA and VEGFR-2

-

Tropomyosin Receptor Kinase A (TrkA): Benzenesulfonamide analogs have shown potential as inhibitors of TrkA, a high-affinity receptor for nerve growth factor (NGF).[17][18] Inhibition of TrkA can disrupt downstream signaling through the Ras/MAPK and PI3K pathways, which are often hyperactivated in cancers like glioblastoma.[17]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Sulfonamide derivatives have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis.[19][20] The anti-angiogenic properties of tasisulam may be partially attributed to the inhibition of pathways involving VEGF.[7][8]

Experimental Validation: Tyrosine Kinase Assay

A variety of assay formats are available to measure the activity of RTKs and the inhibitory potential of compounds. A common method is an in vitro kinase assay that measures the phosphorylation of a substrate.

Protocol: In Vitro Tyrosine Kinase Assay (e.g., for TrkA)

-

Reagents and Materials:

-

Recombinant human TrkA kinase.

-

Kinase assay buffer.

-

ATP.

-

A suitable substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr)).

-

This compound analogs and a known inhibitor as a positive control.

-

Detection reagents (e.g., a phosphotyrosine-specific antibody).

-

-

Assay Procedure:

-

In a microplate, combine the TrkA enzyme, the test compound at various concentrations, and the substrate in the kinase assay buffer.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

-

Detection and Analysis:

-

The amount of phosphorylated substrate can be quantified using various methods, such as:

-

ELISA-based: Capture the substrate on an antibody-coated plate and detect the phosphorylated product with a labeled anti-phosphotyrosine antibody.

-

Homogeneous Time-Resolved Fluorescence (HTRF): Use a europium-labeled anti-phosphotyrosine antibody and a streptavidin-labeled acceptor molecule that binds to a biotinylated substrate.[21]

-

Radiometric assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[22]

-

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

| Component | Description | Consideration |

| Kinase | Recombinant human RTK (e.g., TrkA) | Ensure high purity and activity. |

| Substrate | Peptide or protein substrate | Should be efficiently phosphorylated by the kinase. |

| Detection Method | ELISA, HTRF, Radiometric | Choice depends on available equipment and throughput requirements. |

| Inhibitor | This compound analog | Test a range of concentrations to determine the IC50. |

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutics. The identification of RBM39 as a key target for molecular glue-mediated degradation has opened up new avenues for cancer therapy, moving beyond traditional enzyme inhibition. Furthermore, the potential for these analogs to inhibit carbonic anhydrases and receptor tyrosine kinases highlights their multi-targeting capabilities, which could be advantageous in overcoming drug resistance and treating complex diseases.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the this compound core for enhanced potency and selectivity towards specific targets.

-

Exploring Other Analogs: To determine if other analogs within this class exhibit different target profiles.

-

In Vivo Efficacy Studies: To translate the in vitro findings into preclinical and clinical settings.

By leveraging the insights and methodologies presented in this guide, researchers can further unravel the therapeutic potential of this compound analogs and accelerate the development of next-generation medicines.

References

- 1. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RBM39 antibody (67420-1-Ig) | Proteintech [ptglab.com]

- 13. RBM39 antibody (21339-1-AP) | Proteintech [ptglab.com]

- 14. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the In Silico Modeling of 2-Methoxybenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Introduction

The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. Within this class, the 2-methoxybenzenesulfonamide scaffold represents a privileged core structure for the development of potent and selective enzyme inhibitors. This guide provides a comprehensive, technically-focused walkthrough of the in silico modeling pipeline for designing and evaluating this compound derivatives as inhibitors of Human Carbonic Anhydrase II (hCA II), a well-validated target for the treatment of glaucoma, edema, and certain types of cancer.[1][2][3]

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical narrative that mirrors the drug discovery process. We will delve into the causality behind each experimental choice, ensuring that every protocol is a self-validating system, grounded in established scientific principles and supported by authoritative references.

Part 1: Target Identification and Preparation

The Rationale for Selecting Human Carbonic Anhydrase II (hCA II)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] hCA II is a cytosolic isoform that is ubiquitously expressed and plays a crucial role in physiological pH regulation.[6] Its active site features a deep conical cleft with a Zn²⁺ ion at its base, coordinated by three histidine residues and a water molecule or hydroxide ion.[4][7] This zinc ion is the linchpin of the catalytic mechanism and the primary interaction point for sulfonamide-based inhibitors.[5][8] The deprotonated sulfonamide nitrogen displaces the zinc-bound water/hydroxide, forming a stable coordinate bond.[9] This well-understood mechanism makes hCA II an ideal candidate for structure-based drug design. For this guide, we will utilize the high-resolution crystal structure of hCA II in complex with a sulfonamide inhibitor, PDB ID: 3K34.[9]

Experimental Protocol: Receptor Preparation

-

Structure Retrieval: Download the PDB file for 3K34 from the RCSB Protein Data Bank (rcsb.org).

-

Initial Cleaning: Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. Retain the protein chain and the active site zinc ion.

-

Protonation and Charge Assignment: Utilize a protein preparation wizard, such as that found in Schrödinger's Maestro or AutoDock Tools, to add hydrogen atoms, assign protonation states to titratable residues (e.g., Histidine) at a physiological pH of 7.4, and assign partial charges using a standard force field like OPLS4 or AMBER.

-

Energy Minimization: Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The backbone atoms should be constrained, allowing only the side chains and added hydrogens to move.

Part 2: Ligand Preparation and Database Design

A virtual library of this compound derivatives will be created to explore the structure-activity relationship (SAR). This involves modifying the core scaffold with a variety of substituents to probe different regions of the hCA II active site.

Experimental Protocol: Ligand Preparation

-

2D Sketching: Draw the this compound core and a series of derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

-

2D to 3D Conversion: Convert the 2D structures into 3D conformations. Most molecular modeling software suites have this capability.

-

Energy Minimization and Conformer Generation: Perform a thorough energy minimization of each ligand using a suitable force field, such as MMFF94.[10] Generate a set of low-energy conformers for each ligand to account for its flexibility during docking.

-

Charge Calculation: Calculate partial atomic charges for each ligand. For sulfonamides, accurate charge calculation is critical for representing the interaction with the zinc ion. The Gasteiger-Marsili method is a commonly used approach.[11]

Part 3: Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[12] For this study, we will use AutoDock Vina, a widely used open-source docking program.[13][14]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

File Preparation: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.[15]

-

Grid Box Definition: Define a grid box that encompasses the entire active site of hCA II. The grid box should be centered on the active site zinc ion and be large enough to allow the ligands to rotate and translate freely. A box size of 20x20x20 Å is a reasonable starting point.[15]

-

Running the Docking Simulation: Execute the docking calculation using the AutoDock Vina command-line interface. The command will specify the receptor, ligand, grid box parameters, and the number of binding modes to generate.

-

Analysis of Results: The primary output of a docking simulation is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).[10] The pose with the lowest binding affinity is considered the most favorable. Visual inspection of the top-ranked poses is crucial to ensure that the key interactions, such as the coordination of the sulfonamide group with the zinc ion, are present.

Part 4: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time.[16] We will use GROMACS, a versatile and high-performance MD engine, to simulate the behavior of the most promising docked complex.[17][18][19][20]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

-

System Preparation:

-

Topology Generation: Generate a topology for the protein-ligand complex using a force field such as CHARMM36.[17] Ligand parameterization can be achieved using servers like CGenFF.[19]

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

-

Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.

-

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) with position restraints on the protein and ligand heavy atoms to allow the solvent to relax around the complex.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Continue the equilibration at constant pressure (e.g., 1 bar) and temperature to ensure the system reaches the correct density.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the protein-ligand complex.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD plot that plateaus over time indicates that the system has reached equilibrium.[3][21]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[3][21][22]

-

Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between the protein and the ligand throughout the simulation.

-

Part 5: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features required for a molecule to interact with a specific biological target.[23] It can be used for virtual screening of large compound libraries to identify novel scaffolds.

Experimental Protocol: Ligand-Based Pharmacophore Generation

-

Training Set Selection: Select a set of structurally diverse and highly active this compound derivatives.

-

Feature Identification: Identify the common chemical features among the training set molecules that are essential for binding to hCA II. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

-

Model Generation and Validation: Use software such as Discovery Studio or Schrödinger's Phase to generate and score pharmacophore hypotheses.[23][24][25] The best model is typically the one that can effectively distinguish active from inactive compounds.

Part 6: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[26][27] A well-validated QSAR model can be used to predict the activity of newly designed compounds.

Experimental Protocol: Building a QSAR Model

-

Data Set Preparation: Compile a dataset of this compound derivatives with their experimentally determined inhibitory activities (e.g., pIC50) against hCA II.

-

Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors, which are numerical representations of its physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological features.

-

Model Building: Use a statistical method, such as multiple linear regression (MLR), to build a QSAR model that relates a subset of the calculated descriptors to the biological activity.

-

Model Validation: Rigorously validate the QSAR model to ensure its predictive power. This involves both internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds.[28][29][30][31]

Part 7: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial to avoid costly late-stage failures.[32][33][34]

Protocol: In Silico ADMET Prediction

A variety of open-access web servers and commercial software packages can be used to predict the ADMET properties of the designed this compound derivatives.[32][34][35] These tools use sophisticated machine learning models and large databases of experimental data to make their predictions.[2][33] Key properties to assess include:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, mutagenicity (Ames test).

Data Presentation

The predicted ADMET properties should be summarized in a clear and concise table for easy comparison of the designed derivatives.

| Compound ID | Molecular Weight | logP | H-Bond Donors | H-Bond Acceptors | Caco-2 Permeability (Predicted) | hERG Inhibition (Predicted) |

| Lead_01 | 201.23 | 1.5 | 1 | 4 | High | Low |

| Deriv_01 | 245.3 | 2.1 | 1 | 5 | Moderate | Low |

| Deriv_02 | 278.4 | 2.8 | 1 | 4 | High | Moderate |

Conclusion

This in-depth technical guide has outlined a comprehensive in silico workflow for the design and evaluation of this compound derivatives as inhibitors of Human Carbonic Anhydrase II. By integrating molecular docking, molecular dynamics simulations, pharmacophore modeling, QSAR analysis, and ADMET prediction, researchers can efficiently prioritize compounds for synthesis and experimental testing. The causality-driven approach presented here, grounded in established scientific principles, provides a robust framework for accelerating the drug discovery process.

Visualizations

Caption: Overall in silico drug design workflow.

Caption: Molecular docking protocol flowchart.

Caption: Molecular dynamics simulation protocol.

References

- 1. rcsb.org [rcsb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]

- 4. benchchem.com [benchchem.com]

- 5. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aklectures.com [aklectures.com]

- 7. scribd.com [scribd.com]

- 8. Design of zinc binding functions for carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 16. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. GROMACS Tutorials [mdtutorials.com]

- 19. bioinformaticsreview.com [bioinformaticsreview.com]

- 20. Protein-Ligand Complex [mdtutorials.com]

- 21. 2023.igem.wiki [2023.igem.wiki]

- 22. userguide.mdanalysis.org [userguide.mdanalysis.org]

- 23. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 24. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 25. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 26. A QSAR study on novel series of carbonic anhydrase inhibitors hCA IX--tumor-associated (hypoxia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]

- 29. Principles of QSAR models validation: internal and external [irinsubria.uninsubria.it]

- 30. mdpi.com [mdpi.com]

- 31. Internal and external validation of the long-term QSARs for neutral organics to fish from ECOSAR™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. drugpatentwatch.com [drugpatentwatch.com]

- 34. tandfonline.com [tandfonline.com]

- 35. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

2-Methoxybenzenesulfonamide: A Versatile Sulfonamide Building Block for Advanced Material Synthesis

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of 2-Methoxybenzenesulfonamide, a molecule traditionally recognized as a pharmaceutical intermediate. We reposition this compound as a versatile and strategic building block for the development of advanced functional materials. This document moves beyond established applications to explore its latent potential in polymer science, metal-organic frameworks (MOFs), and organic electronics. By dissecting the unique contributions of its constituent functional groups—the electron-donating methoxy group and the robust, hydrogen-bonding sulfonamide moiety—we furnish researchers and material scientists with the foundational knowledge, experimental protocols, and theoretical frameworks required to leverage this molecule in next-generation material design.

Part 1: Core Principles: this compound as a Functional Precursor

The utility of a chemical building block in material science is dictated by the functionality it can impart to a larger system. This compound is a compelling candidate due to the distinct and synergistic properties of its methoxy and sulfonamide groups attached to a stable aromatic core.

The Strategic Importance of the Sulfonamide Moiety in Material Design

The sulfonamide functional group (R−S(=O)₂−NR₂) is a cornerstone of medicinal chemistry, but its attributes are increasingly being harnessed in material science.[1] Unlike the more common amide or carboxylic acid groups, the sulfonamide group offers a unique combination of features:

-

Chemical Stability: The sulfur(VI) center makes the sulfonamide group exceptionally resistant to hydrolysis and metabolic degradation compared to amides, ensuring the longevity and durability of the final material.[2]

-

Structural Rigidity: The tetrahedral geometry around the sulfur atom provides a rigid, well-defined structural element, which is crucial for creating materials with predictable crystalline domains and morphology.[3]

-

Hydrogen Bonding: The N-H and S=O groups are excellent hydrogen bond donors and acceptors, respectively. This facilitates strong, directional intermolecular interactions, which can be used to control polymer chain packing, enhance thermal stability, and guide the self-assembly of supramolecular structures.

-

Proton Conduction: The acidic nature of the N-H proton has led to the investigation of sulfonamide-containing polymers for applications in proton-conducting materials, such as those for fuel cell membranes.[4]

Physicochemical Properties of this compound

A thorough understanding of a building block's intrinsic properties is paramount for its effective integration into material synthesis workflows.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃S | [5] |

| Molecular Weight | 187.22 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Topological Polar Surface Area | 77.8 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 2 | [5] |

These properties indicate a molecule with significant polarity and hydrogen bonding potential, making it a valuable component for influencing the solubility, intermolecular forces, and surface properties of a target material.

From Pharmaceutical Intermediate to Material Building Block

Historically, the synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide has been a key step in the production of the pharmaceutical Tamsulosin.[6][7] This has resulted in well-established synthetic routes to the core this compound structure. Our directive is to pivot from this narrow application and re-envision the molecule as a functional precursor for diverse materials, where its inherent chemical functionalities can be exploited to create novel polymers, frameworks, and electronic components.

Part 2: Synthesis and Characterization

The reliable and scalable synthesis of this compound is the first critical step in its journey as a material precursor. The following protocol is a classic and robust method.

Experimental Protocol: Laboratory-Scale Synthesis

This procedure details the reaction of 2-methoxybenzenesulfonyl chloride with ammonia, a fundamental method for forming primary sulfonamides.[3]

Objective: To synthesize this compound from commercially available 2-methoxybenzenesulfonyl chloride.

Materials:

-

2-methoxybenzenesulfonyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-methoxybenzenesulfonyl chloride in 50 mL of DCM. Cool the flask in an ice bath to 0-5 °C.

-

Ammonolysis: While stirring vigorously, slowly add 25 mL of concentrated ammonium hydroxide solution dropwise via a dropping funnel. Causality: The slow, cold addition is crucial to control the exothermicity of the reaction and prevent the formation of side products. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.[3]

-